5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
Description
5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core substituted with a 1,2,4-oxadiazole ring linked to a thiophene moiety. The compound’s synthesis typically involves cyclization reactions between carboxylic acid derivatives and amidoximes, as reported in analogous oxadiazole-containing systems . Its thiophene substituent may enhance lipophilicity and binding interactions with biological targets, while the oxadiazole ring contributes to metabolic stability .
Properties
IUPAC Name |
5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c15-9-4-3-7(6-12-9)11-13-10(14-16-11)8-2-1-5-17-8/h1-6H,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDZUHXDQJZCFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C3=CNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with pyridine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of amines from the oxadiazole ring.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity. Pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substituents
Compounds sharing the pyridin-2(1H)-one-oxadiazole scaffold but differing in aromatic substituents exhibit distinct physicochemical and biological properties:
Notes:
Triazole vs. Oxadiazole Derivatives
Replacing the 1,2,4-oxadiazole with a 1,2,4-triazole ring significantly alters bioactivity:
Key Differences :
Complex Derivatives with Dual Oxadiazole Rings
Multi-oxadiazole derivatives show enhanced target affinity but face synthetic challenges:
Insights :
- The trifluoromethoxy-phenyl derivative exhibits potent inhibition of mitochondrial Complex I, highlighting the impact of electron-withdrawing groups on bioactivity .
- Dual oxadiazole systems (e.g., cyclopropyl-oxadiazole) increase molecular complexity but may reduce solubility .
Research Findings and Trends
- Synthetic Efficiency : Parallel liquid-phase synthesis (Borisov et al., 2009) enables rapid generation of oxadiazole libraries, though yields for thiophene-containing variants remain moderate (~60%) .
- Activity-Structure Relationships : Thiophene and trifluoromethoxy groups enhance binding to viral proteases and inflammatory targets, while chlorophenyl substituents may improve DNA intercalation (e.g., docking energy: −6.58 kcal/mol in related compounds) .
- Limitations : Data gaps persist in solubility (logSw) and pharmacokinetic profiles for many analogues, necessitating further ADMET studies .
Biological Activity
5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in drug discovery, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one can be represented as follows:
Key Properties:
- Molecular Weight: 359.466 g/mol
- CAS Number: Not available
- IUPAC Name: 2-(thiophen-2-yl)-1-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}ethan-1-one
Anticancer Activity
Recent studies have highlighted the anticancer potential of various oxadiazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one | MCF-7 | 10.38 |
| 5-[3-(Thiophen-2-yl)-1,2,4-thiadiazole] | HepG2 | 4.37 |
| 5-[3-(Thiophen-2-yl)-1,3-thiadiazole] | A549 | 8.03 |
These results indicate that the compound may induce apoptosis in cancer cells through mechanisms such as upregulation of p53 and activation of caspase pathways .
The mechanism by which 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one exerts its biological effects is believed to involve interaction with specific molecular targets:
- Inhibition of Histone Deacetylases (HDACs): Some derivatives have shown strong inhibitory activity against HDACs, which play a crucial role in cancer progression.
- Interaction with Kinases: The thiophene moiety may facilitate interactions with key kinases involved in tumorigenesis.
Study on Antimicrobial Activity
A study evaluated the antimicrobial properties of various oxadiazole derivatives against bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity at nanomolar concentrations:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| OX7 | E. coli | 0.75 nM |
| OX11 | S. aureus | 0.89 nM |
These findings suggest that modifications to the oxadiazole structure can lead to enhanced antimicrobial properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of thiophene-containing precursors with pyridinone derivatives. For oxadiazole formation, a common approach involves reacting amidoximes with acyl chlorides under reflux in anhydrous solvents like THF or DMF. For example, oxadiazole rings are often formed using carbon disulfide and potassium hydroxide in ethanol under reflux (10–12 hours), followed by acidification to precipitate the product . Yield optimization may require adjusting stoichiometry, temperature (e.g., 80–100°C), and catalyst use (e.g., KOH or pyridine).
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : The thiophene protons (δ 6.8–7.5 ppm) and pyridinone NH (δ ~12 ppm) are diagnostic. The oxadiazole ring’s carbons appear at ~165–170 ppm in NMR .
- IR : Look for C=N stretches (1590–1650 cm) and NH bands (~3200 cm) .
- Mass Spectrometry : Molecular ion peaks ([M+H]) should align with the exact mass (e.g., calculated via PubChem data ).
Q. How can researchers address solubility challenges during in vitro assays for this compound?
- Methodological Answer : Due to its heteroaromatic structure, solubility in aqueous buffers is limited. Use DMSO for stock solutions (≤1% v/v final concentration to avoid cytotoxicity). For biological testing, employ surfactants (e.g., Tween-80) or co-solvents like PEG-400. Pre-saturate assay buffers and validate stability via HPLC .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s binding affinity to kinase targets, and how do structural modifications alter activity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., MAP kinases). The oxadiazole and thiophene moieties may engage in π-π stacking or hydrogen bonding .
- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with activity using descriptors like logP and polar surface area .
Q. How can contradictory results in biological activity data (e.g., varying IC values) be systematically resolved?
- Methodological Answer :
- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP concentration in kinase assays).
- Metabolic Stability : Test for cytochrome P450 interactions (e.g., CYP3A4) using liver microsomes. Contradictions may arise from compound degradation or metabolite interference .
Q. What are the key considerations for designing derivatives to improve metabolic stability without compromising target affinity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the thiophene with benzothiophene to enhance metabolic resistance while retaining π-stacking .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetate esters) on the pyridinone NH to improve bioavailability .
Q. How does the compound’s tautomeric equilibrium (pyridinone ↔ pyridinol) influence its reactivity and intermolecular interactions?
- Methodological Answer :
- Theoretical Calculations : Perform DFT studies (e.g., Gaussian 09) to compare tautomer stability. The pyridinone form dominates due to aromatic stabilization, but the pyridinol tautomer may form stronger hydrogen bonds in crystal lattices .
- X-ray Crystallography : Resolve tautomeric states via single-crystal analysis. Hydrogen-bonding networks in the solid state can guide co-crystallization strategies .
Data Contradiction Analysis
Q. Discrepancies in reported synthetic yields: How to troubleshoot?
- Methodological Answer :
- Reagent Purity : Ensure amidoxime precursors are anhydrous; trace water can hydrolyze intermediates.
- Reaction Monitoring : Use TLC or in-situ IR to detect side products (e.g., over-oxidation of thiophene).
- Workup Optimization : Adjust pH during acidification (pH 5–6 is critical for precipitating pure oxadiazoles ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
